molecular formula C9H10N2S2 B3017516 (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine CAS No. 1206981-23-8

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine

Cat. No.: B3017516
CAS No.: 1206981-23-8
M. Wt: 210.31
InChI Key: OCAPZPLQJYTZFI-UHFFFAOYSA-N
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Description

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea under reflux conditions to form the thiazole ring . The resulting intermediate is then subjected to further reactions to introduce the methyl and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine is unique due to the presence of both a thiophene and a thiazole ring, which can confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.

Properties

IUPAC Name

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-6-8(5-10)13-9(11-6)7-3-2-4-12-7/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPZPLQJYTZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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